molecular formula C7H11NO3 B3041997 diexo-3-Amino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylic acid CAS No. 4576-30-1

diexo-3-Amino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B3041997
CAS No.: 4576-30-1
M. Wt: 157.17
InChI Key: IBJRDBSWQMNJKY-MOJAZDJTSA-N
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Description

Diexo-3-Amino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylic acid is a unique chemical compound with the empirical formula C7H11NO3 . It is typically sold in solid form .


Molecular Structure Analysis

The molecular weight of this compound is 157.17 . The SMILES string representation of its structure is O=C(O)[C@@H]1C@@HO[C@@H]2[C@@H]1N . The InChI representation is 1S/C7H11NO3/c8-6-4-2-1-3(11-4)5(6)7(9)10/h3-6H,1-2,8H2,(H,9,10)/t3-,4+,5-,6+/m1/s1 .

Scientific Research Applications

Chromatographic Separation

The compound has been used in the development of high-performance liquid chromatographic methods for the separation and identification of enantiomers of bicyclic β-amino acids, including diexo-3-amino-bicyclo[2.2.1]heptane-2-carboxylic acids (Török et al., 1998).

Stereoselective Preparation of Heterocycles

The compound has shown utility in the stereoselective preparation of heterocycles, demonstrated by its role in isomerization and application in aroylnorbornenecarboxylic acids for creating norbornene diendo- and diexo-fused heterocycles (Miklós et al., 2002).

Synthesis of Structurally Novel Compounds

Diexo-3-aminonorbornane-2-carboxylic acid, a closely related compound, has been used for the enantioselective synthesis of heterocycles, indicating its value as a chiral source in organic synthesis (Fülöp et al., 2008).

Polyimide Synthesis

The compound has been involved in the synthesis of fully alicyclic polyimides, showcasing its utility in polymer chemistry (Matsumoto, 2001).

Enantioseparation Methods

Research has explored different high-performance liquid chromatographic methods for enantioseparation of bicyclic 1,3-amino alcohols, including diexo variants (Péter et al., 2001).

Preparation of Pyrroloepoxyquinazolines

The compound has been used in the preparation of pyrroloepoxyquinazolines from various γ-oxocarboxylic acids, demonstrating its versatility in complex organic synthesis (Kanizsai et al., 2007).

Safety and Hazards

The compound has been classified as Acute Tox. 4 Oral - Eye Dam. 1 . The hazard statements associated with it are H302 - H318 . The precautionary statements are P280 - P301 + P312 + P330 - P305 + P351 + P338 + P310 .

Properties

IUPAC Name

(1R,2S,3R,4S)-3-amino-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c8-6-4-2-1-3(11-4)5(6)7(9)10/h3-6H,1-2,8H2,(H,9,10)/t3-,4+,5-,6+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBJRDBSWQMNJKY-MOJAZDJTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C(C1O2)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2[C@@H]([C@@H]([C@@H]1O2)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
diexo-3-Amino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 2
diexo-3-Amino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
diexo-3-Amino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
diexo-3-Amino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 5
diexo-3-Amino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 6
diexo-3-Amino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylic acid

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